(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide
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Overview
Description
(Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide is a complex organic compound characterized by its unique structural features, including a pyrazolo[3,4-d]pyrimidine core, a phenylacrylamide moiety, and a 2-methylbenzyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the 2-methylbenzyl group: This step often involves nucleophilic substitution reactions where the pyrazolo[3,4-d]pyrimidine intermediate reacts with a 2-methylbenzyl halide.
Formation of the phenylacrylamide moiety: This can be synthesized via a condensation reaction between an appropriate amine and a phenylacrylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry techniques, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-methylbenzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the pyrazolo[3,4-d]pyrimidine core, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[3,4-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the 2-methylbenzyl group can yield benzaldehyde, while reduction of the carbonyl groups can produce corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development. Studies may focus on its efficacy in treating diseases such as cancer, inflammation, or infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound may inhibit or activate these targets, leading to a therapeutic effect. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide
- (Z)-N-(2-(5-(2-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide
Uniqueness
The uniqueness of (Z)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide lies in its specific substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the 2-methylbenzyl group, in particular, may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(Z)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-18-7-5-6-10-20(18)16-28-17-26-23-21(24(28)31)15-27-29(23)14-13-25-22(30)12-11-19-8-3-2-4-9-19/h2-12,15,17H,13-14,16H2,1H3,(H,25,30)/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVUIWRSHOGHCS-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)/C=C\C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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